molecular formula C21H26ClNO2 B10976696 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide

Cat. No.: B10976696
M. Wt: 359.9 g/mol
InChI Key: AQLRTFGUYZYJQN-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Etherification: : The chlorinated phenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 4-(4-chloro-2-methylphenoxy)butanol.

  • Amidation: : The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butanol with 4-phenylbutan-2-amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the phenoxy group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and phenylbutanamide groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but lacks the methyl group on the phenoxy ring.

    4-(4-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but lacks the chlorine atom on the phenoxy ring.

    4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)pentanamide: Similar structure but with a longer carbon chain in the amide moiety.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. This combination of substituents may enhance its biological activity or alter its physical properties compared to similar compounds.

Properties

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide

InChI

InChI=1S/C21H26ClNO2/c1-16-15-19(22)12-13-20(16)25-14-6-9-21(24)23-17(2)10-11-18-7-4-3-5-8-18/h3-5,7-8,12-13,15,17H,6,9-11,14H2,1-2H3,(H,23,24)

InChI Key

AQLRTFGUYZYJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC(C)CCC2=CC=CC=C2

Origin of Product

United States

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